Cas no 95212-17-2 (1H-Pyrrole-2,5-dione, 1-(2-bromoethyl)-)

1H-Pyrrole-2,5-dione, 1-(2-bromoethyl)- 化学的及び物理的性質
名前と識別子
-
- 1H-Pyrrole-2,5-dione, 1-(2-bromoethyl)-
- 1-(2-Bromoethyl)-1H-pyrrole-2,5-dione
- MFCD30468745
- 95212-17-2
- 1-(2-bromoethyl)-1H-pyrrole-2,5-dione
- F80832
- SCHEMBL4522343
- 1-(2-bromoethyl)pyrrole-2,5-dione
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- インチ: InChI=1S/C6H6BrNO2/c7-3-4-8-5(9)1-2-6(8)10/h1-2H,3-4H2
- InChIKey: IGLSCNMIWMXHQB-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 202.95819Da
- どういたいしつりょう: 202.95819Da
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 10
- 回転可能化学結合数: 2
- 複雑さ: 182
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.4
- トポロジー分子極性表面積: 37.4Ų
1H-Pyrrole-2,5-dione, 1-(2-bromoethyl)- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM423469-1g |
1-(2-Bromoethyl)-1H-pyrrole-2,5-dione |
95212-17-2 | 95%+ | 1g |
$*** | 2023-05-29 | |
Aaron | AR01JMLG-500mg |
1-(2-Bromoethyl)-1H-pyrrole-2,5-dione |
95212-17-2 | 97% | 500mg |
$266.00 | 2024-07-18 | |
Aaron | AR01JMLG-250mg |
1-(2-bromoethyl)-1H-pyrrole-2,5-dione |
95212-17-2 | 98% | 250mg |
$121.00 | 2025-02-11 | |
A2B Chem LLC | AZ94264-1g |
1-(2-Bromoethyl)-1H-pyrrole-2,5-dione |
95212-17-2 | 97% | 1g |
$410.00 | 2024-07-18 | |
Aaron | AR01JMLG-5g |
1-(2-bromoethyl)-1H-pyrrole-2,5-dione |
95212-17-2 | 98% | 5g |
$1140.00 | 2025-02-11 | |
Aaron | AR01JMLG-100mg |
1-(2-bromoethyl)-1H-pyrrole-2,5-dione |
95212-17-2 | 98% | 100mg |
$72.00 | 2025-02-11 | |
Chemenu | CM423469-250mg |
1-(2-Bromoethyl)-1H-pyrrole-2,5-dione |
95212-17-2 | 95%+ | 250mg |
$*** | 2023-05-29 | |
Chemenu | CM423469-500mg |
1-(2-Bromoethyl)-1H-pyrrole-2,5-dione |
95212-17-2 | 95%+ | 500mg |
$*** | 2023-05-29 | |
Aaron | AR01JMLG-1g |
1-(2-bromoethyl)-1H-pyrrole-2,5-dione |
95212-17-2 | 98% | 1g |
$326.00 | 2025-02-11 | |
1PlusChem | 1P01JMD4-100mg |
1-(2-Bromoethyl)-1H-pyrrole-2,5-dione |
95212-17-2 | 98% | 100mg |
$91.00 | 2024-04-19 |
1H-Pyrrole-2,5-dione, 1-(2-bromoethyl)- 関連文献
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Malinda Salim,Brian O'Sullivan,Sally L. McArthur,Phillip C. Wright Lab Chip, 2007,7, 64-70
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3. Book reviews
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Christof Geßner,Dmytro Denysenko,Björn Bredenkötter,Fabienne Gschwind,Katharina M. Fromm,Wojciech Nitek,Elias Klemm,Dirk Volkmer Dalton Trans., 2013,42, 6909-6921
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A. Soldà,A. Cantelli,M. Di Giosia,M. Montalti,F. Zerbetto,S. Rapino,M. Calvaresi J. Mater. Chem. B, 2017,5, 6608-6615
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7. Back matter
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Martina Pepicelli,Tom Verwijlen,Theo A. Tervoort,Jan Vermant Soft Matter, 2017,13, 5977-5990
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9. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
1H-Pyrrole-2,5-dione, 1-(2-bromoethyl)-に関する追加情報
Comprehensive Overview of 1H-Pyrrole-2,5-dione, 1-(2-bromoethyl)- (CAS No. 95212-17-2): Properties, Applications, and Industry Insights
1H-Pyrrole-2,5-dione, 1-(2-bromoethyl)-, identified by its CAS number 95212-17-2, is a specialized organic compound with significant relevance in synthetic chemistry and material science. This brominated derivative of maleimide is widely utilized as a versatile building block in the synthesis of polymers, pharmaceuticals, and advanced functional materials. Its unique molecular structure, featuring a reactive bromoethyl group, enables selective modifications, making it invaluable for crosslinking reactions and bioconjugation strategies.
In recent years, the demand for 1H-Pyrrole-2,5-dione derivatives has surged due to their role in developing high-performance adhesives, coatings, and biocompatible hydrogels. Researchers and industries frequently search for "maleimide-based crosslinkers" or "bromoethyl-pyrrole applications," reflecting growing interest in its utility for click chemistry and polymer functionalization. The compound’s compatibility with thiol-ene reactions further enhances its popularity in biomedical engineering and nanotechnology.
The synthesis of CAS 95212-17-2 typically involves the bromination of N-hydroxysuccinimide (NHS) esters or direct alkylation of maleimide precursors. Its chemical stability and solubility in polar solvents like DMF or acetonitrile facilitate its integration into multistep organic syntheses. Analytical techniques such as HPLC and NMR spectroscopy are commonly employed to verify its purity, a critical factor for applications requiring precise stoichiometry.
From an industrial perspective, 1-(2-bromoethyl)-1H-pyrrole-2,5-dione is pivotal in designing self-healing materials and conductive polymers, addressing sustainability challenges in electronics and packaging. Searches for "eco-friendly polymer additives" or "smart material precursors" often highlight its potential. Additionally, its role in drug delivery systems—particularly in antibody-drug conjugates (ADCs)—has garnered attention, aligning with trends in targeted cancer therapies.
Regulatory and safety profiles of 95212-17-2 emphasize proper handling under standard laboratory protocols, though it is not classified under stringent hazardous categories. Environmental considerations, such as biodegradability and green chemistry alternatives, are increasingly shaping R&D discussions, as seen in queries like "sustainable maleimide derivatives."
In summary, 1H-Pyrrole-2,5-dione, 1-(2-bromoethyl)- stands at the intersection of innovation and practicality, driven by its adaptability across diverse scientific domains. Its evolving applications—from advanced material science to biopharmaceuticals—underscore its enduring value in both academic and industrial settings.
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